N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-8-10-22(11-9-19)28(33)29-12-13-31-17-26(24-6-4-5-7-25(24)31)34-18-27(32)30-23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYSSAJFGTXLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the sulfanyl group and the carbamoyl moiety. The final step involves the coupling of the indole derivative with 4-methylbenzamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The indole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been synthesized and evaluated for their ability to inhibit RET kinase, which is implicated in various cancers. Compounds designed with similar structural motifs demonstrated moderate to high potency in ELISA-based kinase assays, indicating their potential as lead compounds for cancer therapy .
Mechanism of Action
The mechanism of action of related compounds often involves the inhibition of specific kinases that play critical roles in tumor growth and proliferation. The structural features of these compounds, including the presence of the indole moiety and the sulfanyl group, contribute to their biological activity by facilitating interactions with target proteins involved in cancer pathways .
Neuropharmacology
G Protein-Coupled Receptors
Compounds like this compound may also interact with G protein-coupled receptors (GPCRs), which are crucial targets in neuropharmacology. GPCRs are involved in numerous physiological processes and are a focus for drug development aimed at treating neurological disorders . The indole structure is known to influence receptor binding affinity and selectivity, making it a valuable scaffold for developing new neuropharmacological agents.
Antimicrobial Properties
Insecticidal Activity
Some derivatives of benzamide compounds have shown efficacy against various pests, including flies and aphids. The synthesis of similar compounds has been linked to insecticidal properties, suggesting that this compound could be explored for agricultural applications as a potential pesticide .
Structure-Activity Relationship Studies
Chemical Modifications
The structure-activity relationship (SAR) studies of benzamide derivatives indicate that modifications to the benzamide core can significantly affect biological activity. For example, variations in the substituents on the indole ring or alterations in the sulfanyl group can enhance potency or selectivity towards specific biological targets . Such insights are crucial for optimizing lead compounds for therapeutic use.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through RET kinase inhibition | Moderate to high potency observed in kinase assays |
| Neuropharmacology | Potential interactions with GPCRs | Important targets for neurological drug development |
| Antimicrobial Properties | Efficacy against pests | Potential use as insecticides |
| Structure-Activity Relationships | Insights into how modifications affect biological activity | Variations can enhance potency/selectivity |
Mechanism of Action
The mechanism by which N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares key features with several classes of molecules documented in the evidence:
a. Oxadiazole-Thiazole Derivatives (7c–7f, )
- Structure: Compounds 7c–7f contain 1,3,4-oxadiazole and 2-amino-1,3-thiazole rings instead of the indole core. A sulfanyl group links the oxadiazole to a substituted phenylpropanamide.
- However, the shared sulfanyl-carbamoyl motif suggests similar synthetic strategies (e.g., thiol-alkylation reactions) .
b. Indolylmethyl-Oxadiazole Derivatives ()
- Structure : Compounds like 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) feature an indole-oxadiazole-sulfanyl scaffold but lack the ethyl-benzamide and carbamoylmethyl substituents.
c. Benzimidazole-Sulfinyl Derivatives (3ae/3af, )
- Structure : These compounds (e.g., 3ae/3af) incorporate benzimidazole and sulfinyl (-SO-) groups, differing from the indole-sulfanyl motif.
- Key Differences : The sulfinyl group may confer greater metabolic stability but reduces flexibility compared to the sulfanyl linker in the target compound. The benzimidazole core also offers distinct electronic properties .
d. Sulfonamide-Pyrazole Derivatives (Compound 13, )
- Structure: N-Carbamimidoyl-4-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)-benzenesulfonamide (13) includes a pyrazole-sulfonamide core.
Physicochemical and Spectroscopic Comparisons
Research Implications and Binding Affinity Predictions
- Hydrophobic Enclosure : The target compound’s 3,5-dimethylphenyl and 4-methylbenzamide groups may promote hydrophobic interactions similar to those described in Glide XP docking studies, where lipophilic enclosures enhance binding affinity .
- Hydrogen Bonding : The carbamoyl and benzamide groups could form neutral-neutral hydrogen bonds, a feature correlated with improved binding in protein-ligand complexes .
- Synthetic Feasibility : Analogous compounds (e.g., 7c–7f, ) were synthesized via thiol-alkylation and carbodiimide-mediated couplings, suggesting viable routes for the target compound’s preparation .
Biological Activity
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.
- Molecular Formula : C22H23N5O3S
- Molecular Weight : 437.5 g/mol
- IUPAC Name : N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide
- CAS Number : 533866-21-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfanyl and carbamoyl groups enhances its binding affinity to various proteins, potentially modulating their functions. This can lead to diverse biological effects, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, demonstrating potential as an antimicrobial agent.
Anticancer Studies
Recent investigations into the anticancer properties of this compound indicate significant promise. In vitro studies have shown that it can:
- Induce apoptosis in cancer cell lines.
- Inhibit tumor growth in xenograft models.
A notable study reported that this compound exhibited a dose-dependent reduction in viability of breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial efficacy. In vitro assays demonstrated:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes.
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant decreases in cell proliferation compared to control groups. The study utilized flow cytometry to assess apoptosis rates, confirming that higher concentrations induced a marked increase in apoptotic cells.
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 25 | 50 | 35 |
| 50 | 30 | 60 |
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the potential utility of this compound in treating infections caused by resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting carbamoyl-methyl-sulfanyl intermediates with indole-ethyl precursors using catalysts like palladium or copper under controlled pH .
- Sulfanyl group incorporation : Thiol-ene "click" chemistry or nucleophilic substitution with alkyl halides in anhydrous solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 503.2154) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Measure IC₅₀ values against target kinases or proteases using fluorogenic substrates .
- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can molecular docking (e.g., Glide XP) predict binding modes and affinity discrepancies?
Q. How to design structure-activity relationship (SAR) studies for analogs with improved potency?
- Key modifications :
- Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions .
- Substitute the sulfanyl linker with sulfone or sulfonamide to improve metabolic stability .
- Validation : Test analogs in parallel using SPR and cytotoxicity assays to correlate substituent effects with activity .
Q. How to resolve contradictions between in vitro and in silico data?
- Case example : If in vitro IC₅₀ is weaker than docking predictions:
Q. What strategies optimize synthetic yield while minimizing impurities?
- DoE approach : Use factorial design to vary temperature (40–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) .
- Byproduct mitigation : Add scavengers (e.g., polymer-bound thiophiles) during amide coupling to trap unreacted intermediates .
Q. How to validate analytical methods for purity and stability testing?
- HPLC : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) with retention time reproducibility ±0.1 min .
- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via LC-MS .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
